molecular formula C21H21N3O4S B2722288 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 933231-31-3

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2722288
CAS No.: 933231-31-3
M. Wt: 411.48
InChI Key: YYRUFMUUEZRYHK-UHFFFAOYSA-N
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Description

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One significant area of research involves the synthesis and testing of related compounds for their potential anticancer activities. A study by Horishny et al. (2021) synthesized derivatives related to the compound and tested them for anticancer activity. They found that some synthesized compounds exhibited potent and selective cytotoxic effects against leukemia cell lines CCRF-CEM and SR, highlighting a promising avenue for further anticancer drug development (V. Horishny, M. Arshad, V. Matiychuk, 2021).

Crystal Structure Analysis

Another aspect of research focuses on understanding the molecular structure of similar compounds. Studies by Subasri et al. (2017) on crystal structures of related acetamide derivatives have contributed valuable insights into the molecular conformations and interactions within these compounds, providing a basis for further exploration of their biological activities (S. Subasri et al., 2017).

Antiprotozoal Agents

The exploration of compounds for antiprotozoal activity is another significant research direction. Ismail et al. (2004) synthesized a series of compounds, including those related to the query compound, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (M. Ismail et al., 2004).

Metal-Free Synthesis in Green Chemistry

A study by Kumar et al. (2017) reported on the efficient, metal-free synthesis of polysubstituted pyrroles, utilizing compounds with structural similarities to the query compound. This research contributes to the field of green chemistry by demonstrating a sustainable approach to synthesizing complex heterocycles (Amrendra Kumar et al., 2017).

Decarboxylative Claisen Rearrangement Reactions

The decarboxylative Claisen rearrangement has been explored by Craig et al. (2005), where compounds containing the furan-2-ylmethyl group underwent rearrangement to yield heteroaromatic products. This chemical transformation showcases the versatility of the furan-2-ylmethyl group in synthetic organic chemistry (D. Craig et al., 2005).

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-18-10-3-2-8-16(18)22-19(25)13-29-20-15-7-4-9-17(15)24(21(26)23-20)12-14-6-5-11-28-14/h2-3,5-6,8,10-11H,4,7,9,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRUFMUUEZRYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.